3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide
Overview
Description
3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolopyridines, which are known for their diverse biological and pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-aminopyridine derivatives with suitable electrophiles. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous flow techniques and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine in solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various substituted pyrrolopyridines, which can be further functionalized for specific applications.
Scientific Research Applications
3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties. It has shown promise in preclinical studies for the treatment of various cancers and inflammatory diseases.
Industry: Utilized in the development of agrochemicals and functional materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the reduction of inflammation in inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: A closely related compound with similar biological activities but lacking the methyl and oxide groups.
7-Azaindole: Another nitrogen-containing heterocycle with comparable pharmacological properties.
Pyrrolopyrazine: Exhibits similar biological activities, particularly in antimicrobial and anticancer research.
Uniqueness
3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound in the development of targeted therapies for various diseases.
Properties
IUPAC Name |
7-hydroxy-3-methylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-5-9-8-7(6)3-2-4-10(8)11/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNVXLMLTNKVFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C1=CC=CN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663709 | |
Record name | 3-Methyl-7H-pyrrolo[2,3-b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688782-00-5 | |
Record name | 3-Methyl-7H-pyrrolo[2,3-b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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